molecular formula C10H6F2 B3065131 1,8-Difluoronaphthalene CAS No. 30389-93-6

1,8-Difluoronaphthalene

Cat. No. B3065131
CAS RN: 30389-93-6
M. Wt: 164.15 g/mol
InChI Key: WPCIOGYYWABYAA-UHFFFAOYSA-N
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Description

1,8-Difluoronaphthalene (1,8-DFN) is a fluorinated aromatic hydrocarbon that has been used in a variety of scientific applications in recent years. It is a colorless, volatile liquid with a low boiling point and a high vapor pressure, making it an ideal compound for use in laboratory experiments. 1,8-DFN is highly soluble in organic solvents and has a wide range of applications in organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Nuclear Spin-Spin Coupling Studies

1,8-Difluoronaphthalene has been explored in the context of nuclear spin−spin coupling research. Studies involved measuring the 19F19F nuclear spin−spin coupling constants in compounds structurally related to 1,8-difluoronaphthalene using 19F NMR spectroscopy. These findings contribute to understanding the distance dependence of through-space fluorine−fluorine coupling and are crucial in the field of nuclear magnetic resonance spectroscopy (Mallory et al., 2000).

Synthesis of Functionalized Tetraphenones

1,8-Difluoronaphthalene derivatives have been used as building blocks in organic synthesis, particularly in the creation of fluorinated tetraphenes. This application is significant for synthesizing new compounds with potential applications in materials science and chemistry (Dyan et al., 2018).

Regioselective C—H Functionalization

The compound has been used for regioselective C—H functionalization, leading to various substituted 2,3-difluoronaphthalenes. This method is key in organic synthesis, offering a route to diversely functionalized naphthalenes (Volchkov et al., 2020).

Liquid Crystal Materials for Displays

1,8-Difluoronaphthalene derivatives have been synthesized for use in liquid crystal displays (LCDs). These compounds exhibit high nematic-isotropic transition temperatures, crucial for active matrix LCD technology (Negishi et al., 2001).

Enantioselective Sensing of Chiral Carboxylic Acids

Derivatives of 1,8-difluoronaphthalene have been applied in the enantioselective sensing of chiral carboxylic acids. This application is important in analytical chemistry for determining the composition of chiral substances (Mei & Wolf, 2004).

Study of Intermolecular Interactions

Research on 1,8-difluoronaphthalene has also delved into its intermolecular interactions, particularly CF···FC interactions. This study is relevant in understanding noncovalent interactions in organofluorine compounds (Cormanich et al., 2014).

Proton Transfer Reactions

The proton-transfer reaction of 1,8-diaminonaphthalene, a related compound, in acidic medium, has been investigated using fluorescence and spectroscopic techniques. Such studies contribute to understanding photochemical reactions in naphthalene derivatives (Al‐Betar et al., 2005).

Synthesis of Luminescent Materials

1,8-Diaurionaphthalenes have been synthesized and studied for their luminescent properties. These findings are significant in the development of new luminescent materials for various applications (Wade et al., 2010).

Spectroscopic and Electrochemical Studies

The interaction of 1,8-diaminonaphthalene with p-sulfonatocalix[4]arene has been investigated, providing insights into the optical applications and electropolymerization characteristics of this compound (Saravanan et al., 2017).

properties

IUPAC Name

1,8-difluoronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCIOGYYWABYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478312
Record name 1,8-Difluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Difluoronaphthalene

CAS RN

30389-93-6
Record name 1,8-Difluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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